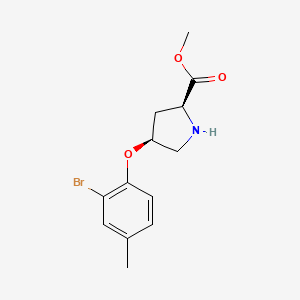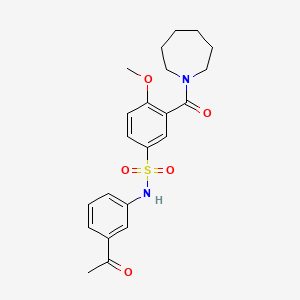![molecular formula C18H13F3N2O2 B12475142 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12475142.png)
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-[2-(trifluoromethyl)phenyl]acetamide.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its ability to inhibit tubulin polymerization, which is crucial for cell division.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the disruption of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other indole derivatives.
Properties
Molecular Formula |
C18H13F3N2O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-15(11-6-2-4-8-13(11)22-10)16(24)17(25)23-14-9-5-3-7-12(14)18(19,20)21/h2-9,22H,1H3,(H,23,25) |
InChI Key |
NCQAYKNLDSYZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475062.png)
![[4-(2-Hydroxy-3-phenoxypropyl)-1-piperazinyl]phenylmethanone](/img/structure/B12475065.png)
![N-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12475067.png)

![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12475094.png)
![3-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B12475095.png)


![({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B12475110.png)
![2-(2,3-dihydro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B12475127.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12475133.png)

![N-(4-chlorophenyl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12475140.png)

